1-(2-Chlorophenyl)piperazin-2-one hydrochloride
Overview
Description
1-(2-Chlorophenyl)piperazin-2-one hydrochloride is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C12H17ClN2O . The InChI string representation is1S/C12H16N2O.ClH/c15-12-10-13-7-9-14 (12)8-6-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H
. Chemical Reactions Analysis
Piperazine derivatives, including this compound, show a wide range of biological and pharmaceutical activity . The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical and Chemical Properties Analysis
The molecular weight of this compound is 240.73 . It is a solid compound .Scientific Research Applications
Synthesis and Characterization
The synthesis of related chlorophenyl piperazines involves multiple steps, including alkylation, acidulation, reduction, diazotization, and hydrolysis, highlighting the compound's role as a pharmaceutical intermediate. These processes demonstrate the compound's utility in creating more complex chemical entities, which can have varied applications in medicinal chemistry and drug development. For instance, the synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride and similar compounds emphasizes the exploration of new synthetic routes and the optimization of yields for pharmaceutical intermediates (S. Mai, 2005).
Pharmacological Intermediates
Several studies focus on the preparation and evaluation of chlorophenyl piperazine derivatives as pharmacological intermediates. The detailed synthesis of such intermediates not only underscores their significance in drug synthesis but also in the development of new therapeutic agents. This is exemplified in the research on the preparation methods of 1-(2,3-dichloro-)phenyl)piperazine and its derivatives, which serve as key intermediates in the synthesis of potential antihypertensive agents and other therapeutic drugs (Li Ning-wei, 2006).
Structural and Electronic Properties
Investigations into the structural and electronic properties of chlorophenyl piperazines, through spectroscopic methods and theoretical calculations, provide insights into their chemical behavior and potential applications. Such studies, including the use of FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, alongside density functional theory (DFT), reveal the compounds' conformational stability, charge distribution, and reactivity. These attributes are crucial for understanding the compounds' interactions at the molecular level, potentially guiding the design of new compounds with desired pharmacological properties (N. Prabavathi et al., 2015).
Mechanism of Action
Piperazine, a class of compounds to which 1-(2-Chlorophenyl)piperazin-2-one hydrochloride belongs, is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Properties
IUPAC Name |
1-(2-chlorophenyl)piperazin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O.ClH/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQUNAVTMUSZFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025434 | |
Record name | 1-(2-Chlorophenyl)piperazin-2-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146411-40-6 | |
Record name | 1-(2-Chlorophenyl)piperazin-2-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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